

Cedramber: A Technical Guide to a Key Woody-Amber Fragrance Ingredient

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cedramber

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Abstract

Cedramber, a synthetic aromatic chemical, is a cornerstone of modern perfumery, prized for its sophisticated and versatile woody-amber character. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and analytical methodologies. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and fragrance science, offering detailed experimental protocols and a summary of its toxicological profile. While its primary application lies in the fragrance industry, its well-defined structure and properties may offer a scaffold for further scientific investigation.

Chemical Identity and Structure

Cedramber is the commercial name for cedryl methyl ether. It is a derivative of cedrol, a sesquiterpene alcohol found in the essential oil of cedarwood. The introduction of a methyl ether group significantly enhances its olfactory profile, imparting a unique dry, woody, and ambergris-like scent.^[1]

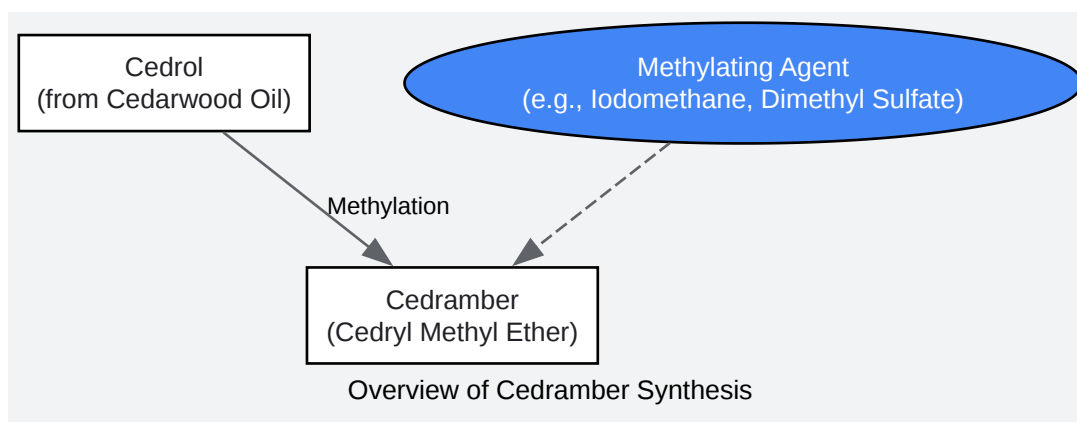
IUPAC Name: (1S,2R,5S,7R,8R)-8-methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.0^{1,5}]undecane

CAS Number: 67874-81-1^[1]

Chemical Formula: $C_{16}H_{28}O$ [1]

Molecular Weight: 236.40 g/mol [1]

Below is a diagram illustrating the relationship between the precursor, Cedrol, and the final product, **Cedramber**.



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Caption: Synthesis of **Cedramber** from Cedrol.

Physicochemical Properties

Cedramber is a colorless to pale yellow liquid with a characteristic woody and ambery odor.[2] A comprehensive summary of its physical and chemical properties is presented in the tables below for ease of reference and comparison.

Table 1: Physical Properties of **Cedramber**

Property	Value	Reference
Appearance	Colorless to pale yellow liquid	[1][2]
Odor Profile	Dry, woody, ambergris-like, with cedar, patchouli, and vetiver nuances	[1][3]
Boiling Point	259 °C (498.2 °F)	[4]
Flash Point	> 94 °C (> 201 °F)	[1]
Density	0.9720 - 0.9800 g/cm ³ @ 20°C	[5]
Refractive Index	1.4940 - 1.4980 @ 20°C	[1][4]

Table 2: Chemical and Safety Properties of **Cedramber**

Property	Value	Reference
Purity	≥ 92% (sum of isomers)	[1][5]
Log P (Octanol-Water Partition Coefficient)	4.6 - 6.0	[4]
Vapor Pressure	0.003798 mm Hg @ 23°C	
Solubility	Soluble in ethanol and other common organic solvents; insoluble in water.	[4]
Stability	Stable under normal conditions.	

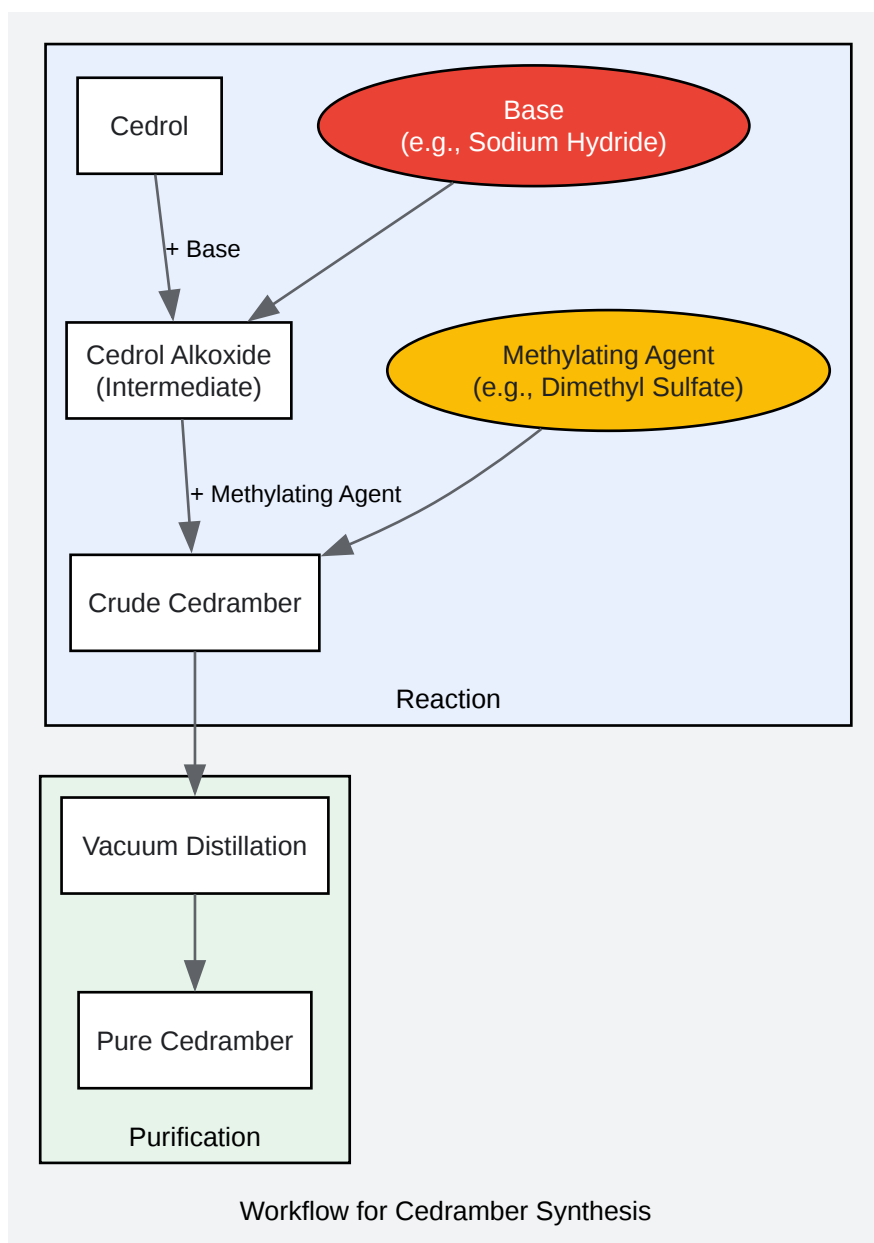
Experimental Protocols

Synthesis of Cedramber

The industrial synthesis of **Cedramber** typically involves the methylation of cedrol.[2] This is achieved through a nucleophilic substitution reaction where cedrol is first converted to its alkoxide, which then reacts with a methylating agent.

Reaction Scheme:

Cedrol + Base \rightarrow Cedrol-alkoxide + H₂O
Cedrol-alkoxide + Methylating Agent \rightarrow **Cedramber** + Salt



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Caption: **Cedramber** Synthesis and Purification Workflow.

Detailed Protocol:

- **Alkoxide Formation:** In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve cedrol in an inert organic solvent such as toluene.
- Slowly add a strong base, such as sodium hydride or sodium amide, to the solution at room temperature. The reaction is exothermic and may require cooling to maintain the desired temperature. The formation of the sodium cedrolate is typically complete within 1-2 hours.
- **Methylation:** To the freshly prepared sodium cedrolate solution, add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise. The reaction temperature should be maintained between 40-140°C.[6] The reaction is monitored by gas chromatography (GC) until the starting material is consumed.
- **Work-up:** After the reaction is complete, cool the mixture and quench it by the slow addition of water. Separate the organic layer, and wash it with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. The crude **Cedramber** is then purified by vacuum distillation to yield the final product with high purity.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the identification and purity assessment of **Cedramber**.

Instrumentation:

- Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent, PerkinElmer).
- **Capillary Column:** A non-polar or medium-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of **Cedramber** isomers.

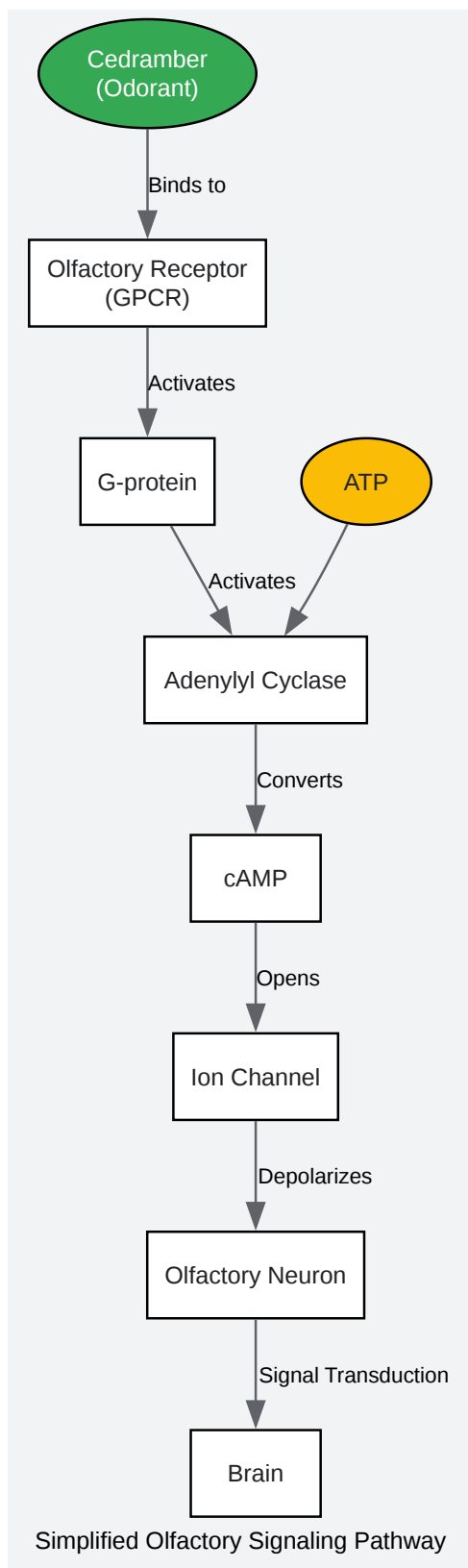
Typical GC-MS Parameters:

Parameter	Value
Gas Chromatograph	
Injection Mode	Split (e.g., 50:1)
Injector Temperature	250 °C
Carrier Gas	Helium
Flow Rate	1.0 mL/min
Oven Program	Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min.
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Mass Range	m/z 40-400
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C

Data Analysis: The identification of **Cedramber** is confirmed by comparing its mass spectrum and retention time with that of a reference standard. The purity is determined by the peak area percentage.

Biological Activity and Olfactory Perception

The primary biological activity of **Cedramber** is its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic scent. Olfactory receptors are G-protein coupled receptors (GPCRs), and the binding of an odorant molecule like **Cedramber** initiates a signal transduction cascade.



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Caption: Olfactory Signal Transduction Cascade.

While the specific olfactory receptors that bind to **Cedramber** have not been extensively characterized in publicly available literature, its complex odor profile suggests it may interact with a combination of receptors. The "woody" and "amber" facets of its scent are likely mediated by different receptor types or different binding affinities to the same receptor. Further research, including in-vitro receptor screening assays and computational modeling, would be necessary to elucidate the precise molecular interactions.

Safety and Toxicology

Cedramber is generally considered safe for use in consumer products within the recommended concentrations. However, as with many fragrance ingredients, it may cause skin sensitization in some individuals.

Table 3: Toxicological Profile of **Cedramber**

Endpoint	Result	Reference
Acute Oral Toxicity (LD50, rat)	> 5000 mg/kg	[2]
Acute Dermal Toxicity (LD50, rabbit)	> 5000 mg/kg	[2]
Skin Sensitization	May cause an allergic skin reaction (GHS Category 1B)	[6]
Aquatic Toxicity	Very toxic to aquatic life with long-lasting effects (GHS Aquatic Chronic 1)	[6]

Handling Precautions:

- Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling pure **Cedramber**.
- Ensure adequate ventilation to minimize inhalation exposure.
- Avoid release into the environment.

Conclusion

Cedramber is a well-characterized synthetic fragrance ingredient with a rich and complex olfactory profile. Its chemical and physical properties are well-documented, and its synthesis is based on established chemical principles. While its primary application is in the fragrance industry, its defined structure and the potential for further derivatization may be of interest to researchers in medicinal chemistry and materials science. A deeper understanding of its interactions with specific olfactory receptors could provide valuable insights into the mechanisms of olfaction. This guide provides a solid foundation of technical information for professionals working with or interested in the scientific aspects of this important aroma chemical.

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- To cite this document: BenchChem. [Cedramber: A Technical Guide to a Key Woody-Amber Fragrance Ingredient]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593874#cedramber-chemical-structure-and-properties]

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